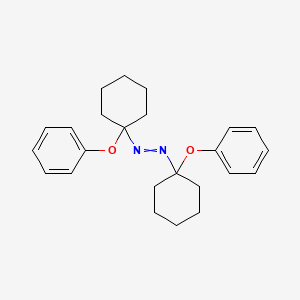![molecular formula C22H46N2O3 B14463143 Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- CAS No. 72987-27-0](/img/structure/B14463143.png)
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- is a complex organic compound with the molecular formula C22H46N2O3. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- typically involves the reaction of hexadecanoic acid with 2-aminoethanol and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amides or alcohols.
Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated or halogenated compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products
Mécanisme D'action
The mechanism of action of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: Similar structure but different functional groups.
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl)-: Another related compound with distinct properties
Propriétés
Numéro CAS |
72987-27-0 |
|---|---|
Formule moléculaire |
C22H46N2O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
3-(hexadecanoylamino)-N-(2-hydroxyethyl)-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C22H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(26)23-18-16-19-24(2,27)20-21-25/h25H,3-21H2,1-2H3,(H,23,26) |
Clé InChI |
ZPOZDECDZILOJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)




![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
